molecular formula C17H19N3O B11843455 3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 152460-59-8

3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one

Katalognummer: B11843455
CAS-Nummer: 152460-59-8
Molekulargewicht: 281.35 g/mol
InChI-Schlüssel: FQDVKGQGBIIZDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Benzyl-3H-imidazo[4,5-b]pyridin-2-ylmethoxyacetic acid
  • 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
  • 3-Phenyl-3H-imidazo[4,5-b]pyridine

Uniqueness

3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Eigenschaften

CAS-Nummer

152460-59-8

Molekularformel

C17H19N3O

Molekulargewicht

281.35 g/mol

IUPAC-Name

3-benzyl-2-butyl-5H-imidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C17H19N3O/c1-2-3-9-15-19-14-10-11-18-17(21)16(14)20(15)12-13-7-5-4-6-8-13/h4-8,10-11H,2-3,9,12H2,1H3,(H,18,21)

InChI-Schlüssel

FQDVKGQGBIIZDY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.